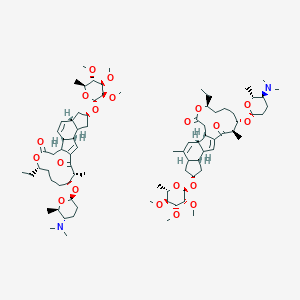
Taurocholic acid
Overview
Description
Taurocholic acid, also known as cholaic acid, cholyltaurine, or acidum cholatauricum, is a deliquescent yellowish crystalline bile acid involved in the emulsification of fats . It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with taurine .
Synthesis Analysis
Taurocholic acid (TCA) is the product of the conjugation of cholic acid with taurine . The biosynthesis of TCA increases significantly in certain conditions, such as liver cirrhosis .Molecular Structure Analysis
Taurocholic acid has a molecular formula of C26H45NO7S and an average mass of 515.703 Da . It has 11 defined stereocentres . The 3D chemical structure image of Taurocholic acid is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Taurocholic acid plays a role in human metabolism by facilitating the digestion and absorption of lipids, maintaining the dissolved state of cholesterol in bile, and inhibiting its precipitation . It also acts as a signaling molecule to regulate self-metabolism, lipid metabolism, energy balance, and glucose metabolism .Physical And Chemical Properties Analysis
Taurocholic acid is a deliquescent yellowish crystalline bile acid . It has a molar mass of 515.7058 g/mol . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 132.8±0.4 cm3 .Scientific Research Applications
Biliary Damage and Liver Fibrosis
Taurocholic acid (TC) has been found to have effects on biliary damage and liver fibrosis. It stimulates biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling, thereby preventing biliary damage . It’s also found that TC effects on liver phenotypes are dependent on changes in the α-CGRP/CALCRL/cAMP/PKA/ERK1/2/TGF-β1/VEGF axis .
Progression of Liver Cirrhosis
Research has shown that Taurocholic acid is an active promoting factor in the progression of liver cirrhosis . It’s found that increased TCA concentration in serum of liver cirrhotic patients is mainly due to increased bile acid biosynthesis . TCA promotes liver cirrhosis likely through activating hepatic stellate cells via upregulating TLR4 expression .
Emulsification of Lipids/Fats
Taurocholic acid is used in the emulsification of lipids/fats . This property makes it useful in various research and industrial applications where fat emulsification is required.
Protein Solubilization
Taurocholic acid is used for protein solubilization . It helps in the preparation of digestive enzymes for research applications.
Determination of Bile Salts
Taurocholic acid can be used to determine conjugated and unconjugated bile salts in serum and jejunal fluid . This is particularly useful in medical and biological research.
Adsorption to Vegetable Fibrous Tissue
Taurocholic acid sodium salt hydrate has been used in a study to assess the adsorption of bile acids and salts to vegetable fibrous tissue . This property can be useful in understanding the interaction of bile acids with dietary fibers.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-HZAMXZRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
145-42-6 (mono-hydrochloride salt) | |
| Record name | Taurocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883259 | |
| Record name | Taurocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Taurocholic acid | |
Color/Form |
Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |
CAS RN |
81-24-3, 345909-26-4 | |
| Record name | Taurocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAUROCHOLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Taurocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium taurocholate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAUROCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes about 125 °C, 125 °C | |
| Record name | Taurocholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAUROCHOLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Taurocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does taurocholic acid interact with cells and tissues, and what are the downstream effects of these interactions?
A1: Taurocholic acid primarily interacts with the liver and intestines. In the liver, it binds to the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, transport, and metabolism. This binding leads to the suppression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis [, , ]. In the intestines, taurocholic acid facilitates the digestion and absorption of lipids and fat-soluble vitamins []. It also influences gut motility and the composition of the gut microbiota [, ].
Q2: Can taurocholic acid influence cholangiocyte function?
A2: Yes, research suggests that taurocholic acid can protect cholangiocytes from tumor necrosis factor-alpha (TNF-α)-induced damage. This protective effect appears to be mediated by a phosphatidylinositol-3-kinase (PI3K)-dependent pathway [].
Q3: Does dietary protein source affect taurocholic acid kinetics?
A3: Yes, studies in cats demonstrate that feeding a soybean-based diet versus a casein-based diet leads to a greater taurocholic acid pool size and impacts bile acid composition. The specific mechanisms driving these changes require further investigation [].
Q4: What is the role of taurine status on the kinetics and metabolism of taurocholic acid?
A4: Taurine, a component of taurocholic acid, is crucial for bile acid conjugation. Studies show that taurine-depleted cats have altered bile acid profiles with decreased taurocholic acid and increased glycocholic acid compared to taurine-replete cats. These findings highlight the importance of taurine status for maintaining normal bile acid metabolism [].
Q5: What is the molecular formula and weight of taurocholic acid?
A5: The molecular formula of taurocholic acid is C26H45NO7S, and its molecular weight is 515.7 g/mol.
Q6: What analytical techniques are used to identify and quantify taurocholic acid?
A6: Various methods are employed to study taurocholic acid, including:
- Thin-layer chromatography (TLC): Used for qualitative and quantitative analysis of bile acids, including taurocholic acid [, ].
- High-performance liquid chromatography (HPLC): Commonly coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification of individual bile acids in various biological matrices [, ].
- Radioisotope-labeled precursors: Used to study the metabolism and kinetics of taurocholic acid in vivo [, , ].
Q7: How does taurocholic acid contribute to the formation of micelles, and what is its critical micellar concentration?
A7: Taurocholic acid, like other bile acids, is amphipathic, meaning it has both hydrophilic and hydrophobic regions. This property allows it to form micelles in aqueous solutions. The critical micellar concentration of taurocholic acid, the concentration at which micelles begin to form, is influenced by factors like pH [].
Q8: Does the presence of other molecules, such as lecithin, influence the ability of taurocholic acid to disrupt the gastric mucosal barrier?
A8: Research suggests that unlike ionized bile salts, the disruption of the gastric mucosal barrier by taurocholic acid is not solely dependent on micelle formation and the dissolution of mucosal membrane lipids. Saturating a taurocholic acid solution with lecithin did not prevent barrier disruption, indicating a different mechanism of action [].
Q9: How is taurocholic acid absorbed and transported within the body?
A9: Taurocholic acid, synthesized in the liver, is secreted into bile and released into the small intestine. The majority is reabsorbed in the ileum via an active transport system and returned to the liver through the portal vein, completing the enterohepatic circulation [].
Q10: What factors can influence the absorption of taurocholic acid in the intestines?
A10: Studies show that the presence of undigested triglycerides can significantly reduce taurocholic acid absorption in the ileum, suggesting a potential mechanism for bile acid malabsorption [].
Q11: Can exposure to high concentrations of taurocholic acid damage gastric mucosa?
A11: Yes, studies show that taurocholic acid, especially at low pH, can disrupt the gastric mucosal barrier, leading to increased permeability and potential damage []. The presence of hydrochloric acid appears to exacerbate this effect [].
Q12: Is there a link between bile acid reflux, aspirin ingestion, and gastric mucosal damage?
A12: Research suggests a potential synergistic effect between aspirin and taurocholic acid in causing gastric mucosal damage. The simultaneous presence of both agents led to a significantly prolonged disruption of the gastric mucosal barrier compared to either agent alone [].
Q13: Can taurocholic acid be used to enhance drug delivery?
A13: Yes, taurocholic acid's ability to target the liver and its role in enterohepatic circulation make it a promising candidate for drug delivery strategies. For example, taurocholic acid-linked drug conjugates have been explored for improved oral drug delivery and targeted therapy [].
Q14: How does taurocholic acid influence the composition and function of the gut microbiota?
A14: Taurocholic acid, along with other bile acids, plays a crucial role in shaping the gut microbial community. It acts as a substrate for bacterial metabolism and can inhibit the growth of certain bacterial species while promoting the growth of others [].
Q15: Can alterations in bile acid metabolism, particularly involving taurocholic acid, contribute to Clostridium difficile infection?
A15: Recent research suggests a potential link between bile acid metabolism and susceptibility to Clostridium difficile infection. The relative abundance of taurocholic acid, a germinant for C. difficile spores, was elevated in patients with recurrent C. difficile infection. This suggests that interventions targeting gut microbiota and bile acid metabolism could hold promise for managing C. difficile infections [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















